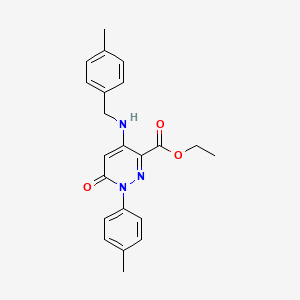
4-((4-metilbencil)amino)-6-oxo-1-(p-tolil)-1,6-dihidropiridacina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Se ha explorado la síntesis de híbridos de 1,2,3-triazol que contienen funcionalidad amina-éster. Estos compuestos exhiben actividad antimicrobiana moderada a excelente contra diversas cepas, incluidas S. aureus, B. subtilis, E. coli, S. enterica, C. albicans y R. oryzae .
- Estos compuestos encuentran aplicaciones como agentes antimicrobianos, antivirales, antioxidantes, antidiabéticos, anticancerígenos, antituberculosos, antimaláricos y antileishmaniales .
- Se han sintetizado derivados de 4-(4-sustituido fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo utilizando acetoacetato de etilo, urea y aldehídos sustituidos .
Actividad Antimicrobiana
Química Medicinal
Agentes Quelantes
Síntesis de Tetrahidropirimidinas
Derivados de Tiofeno
Análisis ADME
En resumen, el 4-((4-metilbencil)amino)-6-oxo-1-(p-tolil)-1,6-dihidropiridacina-3-carboxilato de etilo es prometedor en diversos campos científicos, desde aplicaciones antimicrobianas hasta química medicinal. Los investigadores continúan explorando sus propiedades multifacéticas, allanando el camino para el desarrollo innovador de fármacos e intervenciones terapéuticas. 🌟
Actividad Biológica
Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure
The compound has a complex structure that includes a pyridazine ring, which is known for its diverse biological properties. The presence of the methylphenyl groups and the carboxylate moiety contributes to its pharmacological potential.
Antitumor Activity
Recent studies have indicated that similar compounds with pyridazine structures exhibit antitumor properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The specific compound may share these properties due to structural similarities.
| Compound | Activity | Reference |
|---|---|---|
| Pyridazine Derivative A | Inhibits cancer cell growth | |
| Pyridazine Derivative B | Induces apoptosis in tumor cells |
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for treating chronic inflammatory diseases. The compound's ability to modulate immune responses could be beneficial in therapeutic applications.
Neuroprotective Properties
There is emerging evidence that compounds containing dihydropyridazine structures may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
The exact mechanism of action for ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a role in various signaling pathways.
- Receptor Modulation : The compound may interact with receptors involved in inflammation and pain pathways.
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer efficacy of pyridazine derivatives in various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting a promising therapeutic avenue for the compound.
- Anti-inflammatory Study : Another study investigated the anti-inflammatory potential of related compounds in animal models of arthritis, demonstrating reduced swelling and pain response.
Propiedades
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[(4-methylphenyl)methylamino]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-22(27)21-19(23-14-17-9-5-15(2)6-10-17)13-20(26)25(24-21)18-11-7-16(3)8-12-18/h5-13,23H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJGVBQDPVRRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














